![molecular formula C22H27IN4O4 B15059719 Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15059719.png)
Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[2,3-B]pyridine core, a pyrazole ring, and a tetrahydro-2H-pyran-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include iodine, tert-butyl esters, and various coupling agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. detailed studies on its biological activity and mechanism of action are still needed .
Industry
In industry, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its applications in industrial processes are still being explored .
Wirkmechanismus
The mechanism of action of Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is not well-understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. Further research is needed to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolo[2,3-B]pyridine derivatives and pyrazole-containing compounds. Examples include:
- Pyrrolo[2,3-B]pyridine derivatives with different substituents at the 3- and 5-positions.
- Pyrazole-containing compounds with various functional groups attached to the pyrazole ring .
Uniqueness
The uniqueness of Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate lies in its combination of structural features, including the pyrrolo[2,3-B]pyridine core, the pyrazole ring, and the tetrahydro-2H-pyran-2-yl group. This combination of features makes it a versatile compound for various applications in scientific research .
Eigenschaften
Molekularformel |
C22H27IN4O4 |
|---|---|
Molekulargewicht |
538.4 g/mol |
IUPAC-Name |
tert-butyl 3-iodo-5-[1-[2-(oxan-2-yloxy)ethyl]pyrazol-4-yl]pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C22H27IN4O4/c1-22(2,3)31-21(28)27-14-18(23)17-10-15(11-24-20(17)27)16-12-25-26(13-16)7-9-30-19-6-4-5-8-29-19/h10-14,19H,4-9H2,1-3H3 |
InChI-Schlüssel |
WPPCESIVWNEELG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)C3=CN(N=C3)CCOC4CCCCO4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide](/img/structure/B15059641.png)


![1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B15059661.png)
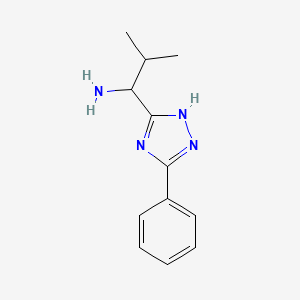
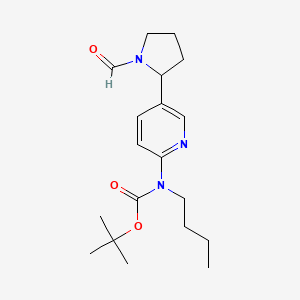
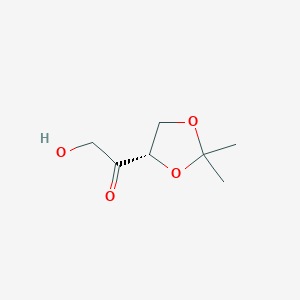
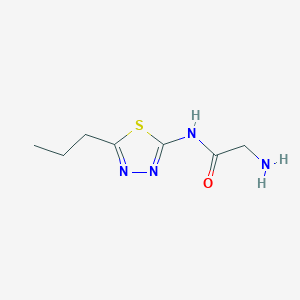
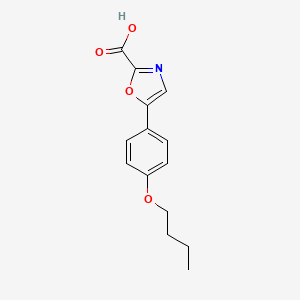


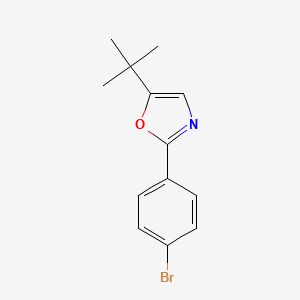
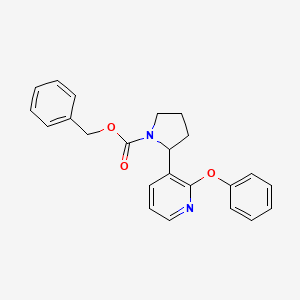
![5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B15059723.png)
